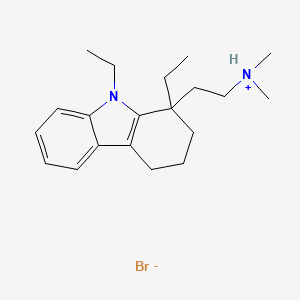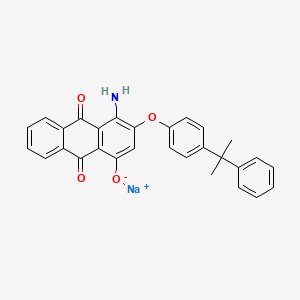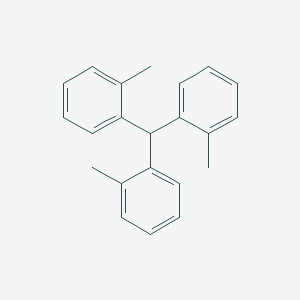
1,1',1''-Methanetriyltris(2-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Methanetriyltris(2-methylbenzene) is an organic compound with the molecular formula C22H22. It is a derivative of benzene, where three 2-methylbenzene groups are attached to a central methane carbon. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a suitable trihalogenated methane derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-methylbenzene reacts with trichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring of 2-methylbenzene to form the desired product.
Industrial Production Methods
Industrial production of 1,1’,1’'-Methanetriyltris(2-methylbenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-Methanetriyltris(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups on the benzene rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-Methanetriyltris(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Methanetriyltris(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to yield the final products. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-Methanetriyltris(2,4,6-trimethylbenzene): Similar structure but with additional methyl groups on the benzene rings.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure with methyl groups at different positions on the benzene rings.
Uniqueness
1,1’,1’'-Methanetriyltris(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which influences its reactivity and properties. This compound’s structure allows for selective reactions and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
6270-89-9 |
|---|---|
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-[bis(2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
Clave InChI |
BLBXOCBWGVOOHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
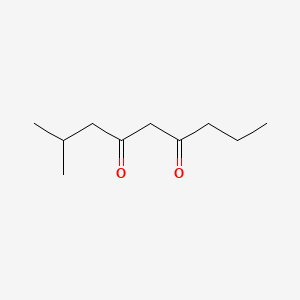
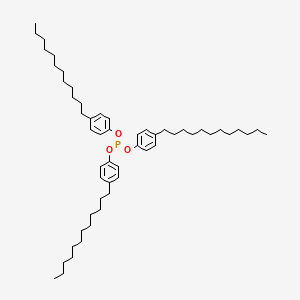
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
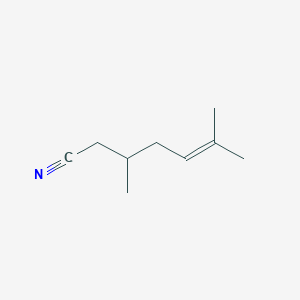
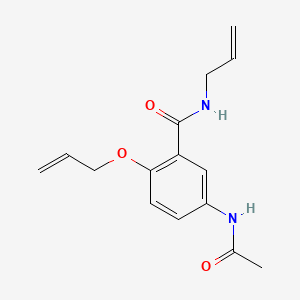
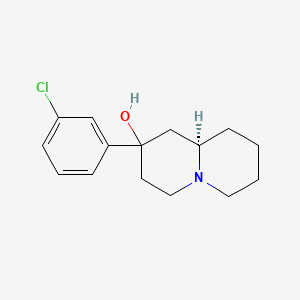

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
